
5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin is a chemical compound known for its diverse applications in various fields It is a derivative of hydantoin, characterized by the presence of a trichloromethylthio group attached to the hydantoin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin typically involves the reaction of 5,5-dimethylhydantoin with trichloromethylthiolating agents.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves controlled reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethylthio group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, typically involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydantoin derivatives.
Industry: It is used in the production of biocidal materials, such as antimicrobial coatings and fibers.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin involves its interaction with molecular targets, leading to various biological effects. The trichloromethylthio group is believed to play a crucial role in its antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymes . The compound’s hydantoin ring structure also contributes to its biological activity by interacting with specific molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Diphenyl-3-(trichloromethylthio)hydantoin: Similar in structure but with phenyl groups instead of methyl groups.
5-Methyl-5-phenylhydantoin: Contains one phenyl and one methyl group.
Phenytoin: A well-known anticonvulsant with a hydantoin core structure.
Uniqueness
5,5-Dimethyl-3-((trichloromethyl)thio)hydantoin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trichloromethylthio group enhances its reactivity and antimicrobial activity compared to other hydantoin derivatives .
Propiedades
Número CAS |
3204-37-3 |
|---|---|
Fórmula molecular |
C6H7Cl3N2O2S |
Peso molecular |
277.6 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H7Cl3N2O2S/c1-5(2)3(12)11(4(13)10-5)14-6(7,8)9/h1-2H3,(H,10,13) |
Clave InChI |
FBPYJLYICYPYDV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)SC(Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)
![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)


![Benzo[h][1,6]naphthyridine](/img/structure/B14751772.png)
![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)


![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)
![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)

